Dexamethasone acefurate

Overview

Description

Synthesis Analysis

While detailed synthesis pathways for dexamethasone acefurate specifically are not highlighted in the available literature, the synthesis of dexamethasone derivatives often involves complex organic reactions, including the introduction of specific functional groups to modify the parent molecule for desired properties. For example, improved synthetic routes to dexamethasone derivatives from natural sources, like tigogenin, have been developed to introduce hydroxy-methyl groups and diene structures, enhancing their pharmacological profiles (Ohta et al., 1997)(Ohta et al., 1997).

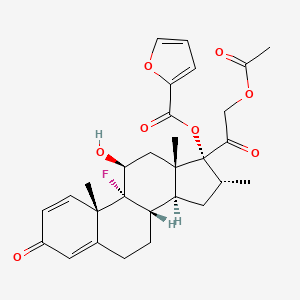

Molecular Structure Analysis

The molecular structure of dexamethasone derivatives is characterized by modifications that impact their biological activity and interaction with glucocorticoid receptors. For example, polymorph forms of dexamethasone derivatives, such as dexamethasone palmitate and dexamethasone acetate, have been studied for their crystal structures, showing conformational and packing similarities to phospholipid molecules, which suggest possible interaction modes (Doi et al., 1989; Silva et al., 2018)(Doi et al., 1989)(Silva et al., 2018).

Chemical Reactions and Properties

Dexamethasone and its derivatives undergo various chemical reactions that define their pharmacokinetic profiles and interactions within biological systems. For example, dexamethasone has been shown to modulate cytokine expression, affect the synthesis and degradation of biomolecules like phosphatidylinositol, and influence the expression of genes related to inflammation and immune responses (Grove et al., 1983; Wang et al., 2007)(Grove et al., 1983)(Wang et al., 2007).

Physical Properties Analysis

The physical properties of dexamethasone derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. Polymorphic forms of dexamethasone, for instance, exhibit different physical properties that can affect drug delivery and efficacy (Silva et al., 2018)(Silva et al., 2018).

Chemical Properties Analysis

The chemical properties of dexamethasone derivatives, including reactivity, chemical stability, and interaction with other molecules, play a significant role in their pharmacological effects. The synthesis and characterization of dexamethasone conjugates have explored methods to enhance targeted delivery and reduce side effects, indicating the vast potential of chemical modifications (Dubashynskaya et al., 2021)(Dubashynskaya et al., 2021).

Scientific Research Applications

Postoperative Pain Control in Pediatric Surgery : A study by Hong et al. (2010) demonstrated that intravenous dexamethasone in combination with a caudal block significantly improved postoperative analgesia in children undergoing day-case pediatric orchiopexy, without adverse effects (Hong et al., 2010).

Pulmonary and Renal Effects in Fetal Sheep : Research by Zimmermann et al. (2003) found that dexamethasone increased pulmonary angiotensin-converting enzyme (ACE) in fetal sheep, which may contribute to glucocorticoid-induced increases in blood pressure (Zimmermann et al., 2003).

Cognitive Effects in Non-CAH Children : Wallensteen et al. (2016) reported that prenatal dexamethasone exposure affects cognitive functions in healthy girls, indicating that it may not be safe in the context of congenital adrenal hyperplasia (CAH) treatment (Wallensteen et al., 2016).

Ophthalmic Applications : A study by Wang et al. (2014) discussed the controlled release of dexamethasone from engineered microparticles of porous silicon dioxide for ophthalmic applications, suggesting a method to mitigate higher rates of intraocular pressure rise and cataract (Wang et al., 2014).

Nanomedicines in Inflammatory Arthritis : Quan et al. (2014) evaluated different nanomedicine formulations of dexamethasone in an adjuvant-induced arthritis rat model, finding that slower drug release kinetics led to longer therapeutic activity and better joint protection (Quan et al., 2014).

Effect on Pulmonary and Renal Angiotensin-Converting Enzyme in Fetal Sheep : Zimmermann et al. (2003) studied the impact of dexamethasone on pulmonary and renal ACE in fetal sheep, noting a significant increase in pulmonary ACE with dexamethasone infusion, which might partly contribute to glucocorticoid-induced blood pressure increase (Zimmermann et al., 2003).

Paraquat Poisoning Treatment : Dinis-Oliveira et al. (2006) reported that a single high dose of dexamethasone ameliorated biochemical and histological lung and liver alterations induced by paraquat in rats, suggesting its potential as a therapeutic drug against paraquat-induced toxicity (Dinis-Oliveira et al., 2006).

Mechanism of Action

Target of Action

Dexamethasone acefurate, also known as Sch 31353, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a member of the nuclear receptor family . The GR plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Mode of Action

Upon binding to the GR, this compound triggers changes in gene expression that lead to multiple downstream effects . This interaction results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences calcium signaling, which is regulated by Kv1.3 potassium channels .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, a related compound, is known to be metabolized by CYP3A .

Result of Action

The action of this compound leads to molecular and cellular effects. It reduces the production of pro-inflammatory cytokines like TNF-alpha, IL-23, and IL-12p70, while increasing the secretion of anti-inflammatory cytokine IL-10 . This results in an overall anti-inflammatory effect, beneficial in conditions like bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs or substances can affect its metabolism and efficacy. Dexamethasone, for example, can induce the activity of CYP3A, its own metabolizing enzyme, leading to auto-induction and time-dependent pharmacokinetics . Furthermore, the ecological implications of dexamethasone have been studied, given its widespread use and potential environmental contamination .

Safety and Hazards

Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

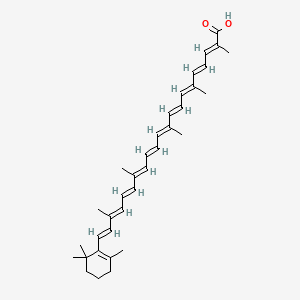

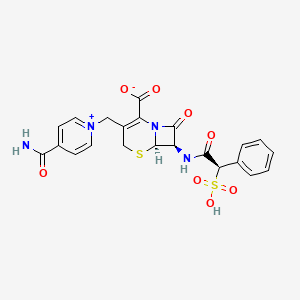

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)